![molecular formula C28H28NO4PS B2927683 3a-Methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate CAS No. 2623990-83-8](/img/structure/B2927683.png)
3a-Methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a basic aromatic heterocycle, and a thiazole ring, which is a more reactive heterocycle containing sulfur and nitrogen. The presence of the dioxo group suggests the compound may have some level of acidity. The triphenylphosphoniumylacetyl group is a common moiety in Wittig reagents, which are used in organic synthesis to construct carbon-carbon double bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The triphenylphosphoniumylacetyl group could potentially be introduced via a Wittig reaction . The thiazole and pyridine rings might be formed through cyclization reactions involving appropriate precursors .Chemical Reactions Analysis
The reactivity of this compound would likely be quite high due to the presence of several reactive functional groups. The thiazole ring, in particular, is known to be involved in a variety of chemical reactions .Scientific Research Applications
Antimicrobial Agent Development
The structural features of EN300-26677880 suggest potential for antimicrobial activity. Compounds with similar structures have been synthesized and evaluated for their effectiveness against various microorganisms . The presence of the 1,2-thiazolo and pyridin-3-olate moieties could be leveraged in the design of new antimicrobial agents targeting resistant strains of bacteria and fungi.
Chemical Synthesis Intermediary
EN300-26677880 could serve as an intermediary in chemical synthesis processes. Its reactive sites, particularly the triphenylphosphaniumyl group, may facilitate the formation of novel compounds with diverse biological activities. This makes it a valuable tool in medicinal chemistry for the synthesis of pharmacologically active molecules .
Material Science Applications
The compound’s unique molecular structure may have applications in material science, particularly in the development of organic semiconductors or as a ligand in metal-organic frameworks (MOFs). These materials have a wide range of applications, from electronic devices to gas storage and separation technologies .
Catalysis
Due to the presence of the phosphonium group, EN300-26677880 could act as a catalyst in various organic reactions. Phosphonium salts are known to catalyze reactions such as Wittig and related olefination processes, which are pivotal in the formation of carbon-carbon double bonds .
Future Directions
properties
IUPAC Name |
3a-methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28NO4PS/c1-28-19-11-12-20-29(28)35(32,33)26(27(28)31)25(30)21-34(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-10,13-18H,11-12,19-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJLLINFBFKXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCN1S(=O)(=O)C(=C2[O-])C(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28NO4PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.